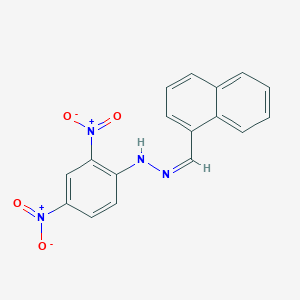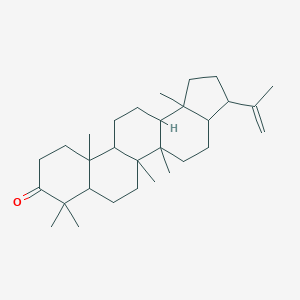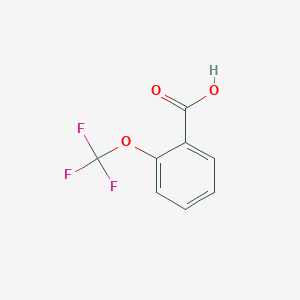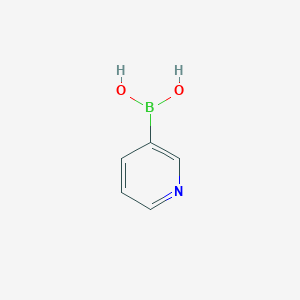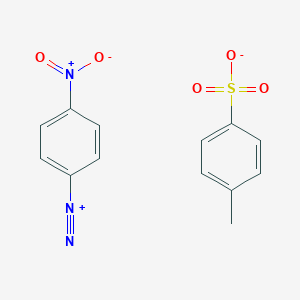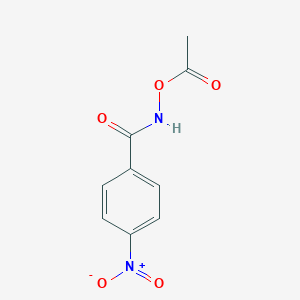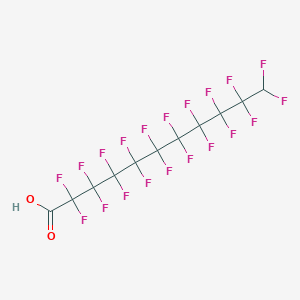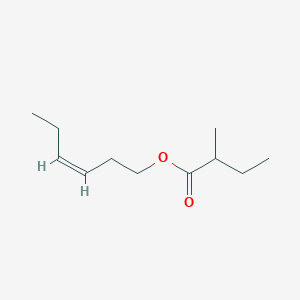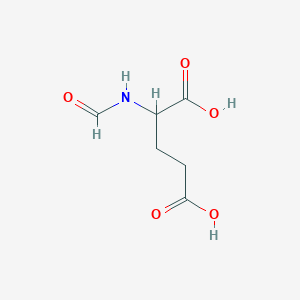
十八烷基硫醚
描述
Octadecyl sulfide, also known as dioctadecyl sulfide, is an organic compound with the molecular formula C36H74S. It is a long-chain alkyl sulfide, where two octadecyl groups are bonded to a sulfur atom. This compound is primarily used in various industrial applications due to its unique chemical properties.
科学研究应用
Octadecyl sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of lipid membranes and as a model compound for understanding biological sulfides.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.
作用机制
Target of Action
Octadecyl sulfide, also known as Dioctadecyl sulfide, is a unique chemical compound with the molecular formula C36H74S . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms it interacts with, and the environmental conditions.
Biochemical Pathways
For instance, hydrogen sulfide (H2S) is involved in multiple pathways where it can be oxidized to produce sulfur globules . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
准备方法
Synthetic Routes and Reaction Conditions: Octadecyl sulfide can be synthesized through the reaction of octadecyl halides with sodium sulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
2C18H37X+Na2S→C36H74S+2NaX
where X represents a halide group (e.g., chloride or bromide).
Industrial Production Methods: In industrial settings, octadecyl sulfide is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
Types of Reactions:
Oxidation: Octadecyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of octadecyl sulfide can yield thiols or disulfides, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Octadecyl sulfoxide and octadecyl sulfone.
Reduction: Octadecyl thiol and octadecyl disulfide.
Substitution: Various alkylated or functionalized derivatives of octadecyl sulfide.
相似化合物的比较
Octadecyl sulfate: Similar in structure but contains a sulfate group instead of a sulfide.
Octadecyl succinate: Contains a succinate group, used in similar applications as a surfactant.
Octadecyl phenyl ether: Contains a phenyl ether group, used in different industrial applications.
Uniqueness: Octadecyl sulfide is unique due to its specific chemical structure, which imparts distinct properties such as hydrophobicity and reactivity at the sulfur atom. These properties make it particularly useful in applications requiring long-chain alkyl groups and sulfur chemistry.
属性
IUPAC Name |
1-octadecylsulfanyloctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDIGHWDQPQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062019 | |
| Record name | 1,1'-Thio-bis-octadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1844-09-3 | |
| Record name | Octadecyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1844-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecane, 1,1'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Thio-bis-octadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctadecyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23B8T458US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does octadecyl sulfide interact with gold surfaces compared to alkanethiols?
A1: Unlike alkanethiols, which readily form self-assembled monolayers (SAMs) on gold surfaces through strong gold-sulfur bonds, octadecyl sulfide exhibits weaker interactions with gold. [, , ] While it can form SAMs, the structure and properties of these layers differ significantly. Research using scanning tunneling microscopy (STM) and high-resolution electron energy loss spectroscopy (HREELS) suggests that octadecyl sulfide adsorbs onto Au(111) without C-S bond cleavage, indicating a "physisorption" mechanism rather than the chemisorption typical of alkanethiols. [, ] This weaker interaction leads to unique structural features, including the formation of depressions, different ordered domains, and conformational defects within the SAMs. []
Q2: What unique structural arrangements does octadecyl sulfide form on graphite surfaces?
A2: Interestingly, octadecyl sulfide demonstrates distinct self-assembly behaviors on graphite compared to gold. [, ] Studies using STM reveal that octadecyl sulfide molecules can arrange themselves along two different directions of the graphite lattice: the (1120) zigzag and the (1010) armchair directions. [] This contrasts with shorter alkylated sulfides, which predominantly align along the zigzag direction. This suggests that the longer alkyl chains of octadecyl sulfide influence its packing preferences on graphite surfaces. []
Q3: Can the surface structure of octadecyl sulfide SAMs be controlled?
A3: Yes, research indicates that the adsorption conditions significantly influence the surface structure of octadecyl sulfide SAMs on gold. [] For instance, varying parameters like temperature, solvent, concentration, and immersion time can drastically alter the binding condition of sulfur on the gold surface, the surface density of adsorbed molecules, and their chain conformation. [] This sensitivity to adsorption conditions offers a potential route for tailoring the properties of octadecyl sulfide-based interfaces.
Q4: How does octadecyl sulfide affect electrochemical processes on gold electrodes?
A4: Studies using cyclic voltammetry and in situ infrared reflection absorption spectroscopy demonstrate that the presence of octadecyl sulfide SAMs on gold electrodes influences the underpotential deposition (UPD) of copper. [] Specifically, octadecyl sulfide SAMs with lower density (parallel chain orientation) delay the initial stage of Cu-UPD, likely by hindering copper ion adsorption. [] In contrast, denser SAMs with upright chain orientation can inhibit the entire UPD process. [] This suggests potential applications of octadecyl sulfide SAMs in controlling electrochemical reactions.
Q5: Are there any applications of octadecyl sulfide in sensing?
A5: While not extensively explored, octadecyl sulfide has shown promise in sensing applications. One study demonstrated its use in constructing diffusion-limited, size-selective sensors. [] This involved incorporating octadecyl sulfide into self-assembled monolayers containing cyclic peptides that form tubular channels. These channels exhibited selective ion transport properties, highlighting the potential of octadecyl sulfide in developing novel sensing platforms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
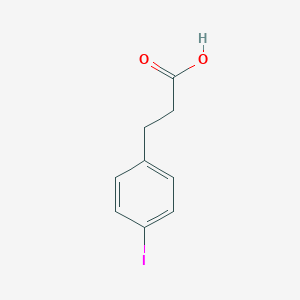
![[2.2]Paracyclophane](/img/structure/B167438.png)
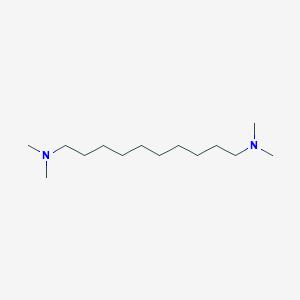
![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)
